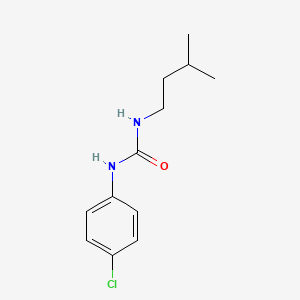

1-(4-Chlorophenyl)-3-(3-methylbutyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(3-methylbutyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-9(2)7-8-14-12(16)15-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIMNHWBYYUSPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization for 1 4 Chlorophenyl 3 3 Methylbutyl Urea

Retrosynthetic Analysis of the 1-(4-Chlorophenyl)-3-(3-methylbutyl)urea Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orgamazonaws.com The process begins by deconstructing the target molecule through a series of imaginary disconnections into simpler, readily available precursor structures. wikipedia.orglkouniv.ac.in Each disconnection must correspond to the reverse of a known and reliable chemical reaction. amazonaws.com

For this compound, the most logical disconnection is at the C–N bonds of the urea (B33335) functional group. This approach identifies the urea as the product of a reaction between an amine and an isocyanate. Two primary disconnection pathways exist:

Pathway A: Disconnection of the N1–C(O) bond leads to a 4-chlorophenylamine synthon and a 3-methylbutylisocyanate synthon. The corresponding real-world reagents, or synthetic equivalents, are 4-chloroaniline (B138754) and 3-methylbutyl isocyanate.

Pathway B: Disconnection of the N3–C(O) bond leads to a 4-chlorophenylisocyanate synthon and a 3-methylbutylamine synthon. The synthetic equivalents for this pathway are 4-chlorophenyl isocyanate and 3-methylbutylamine (isoamylamine).

Pathway B is often preferred due to the general commercial availability and reactivity profile of aryl isocyanates and alkyl amines. The retrosynthetic scheme is illustrated below.

Figure 1: Retrosynthetic Analysis of this compound

Structural Modification and Analogue Design Strategies of 1 4 Chlorophenyl 3 3 Methylbutyl Urea

Systematic Derivatization of the Urea (B33335) Backbone

The urea backbone (-NH-CO-NH-) is a critical pharmacophore in many biologically active molecules, offering key hydrogen bonding interactions. Systematic derivatization of this core structure in 1-(4-Chlorophenyl)-3-(3-methylbutyl)urea can significantly influence its physicochemical properties and biological target engagement.

One primary strategy involves N-alkylation or N-acylation of the urea nitrogens. The introduction of small alkyl groups, such as a methyl group, on one or both nitrogen atoms can alter the hydrogen bonding capacity, conformational flexibility, and metabolic stability of the molecule. For instance, the sequential introduction of N-methyl groups to N,N'-diphenylurea has been shown to shift the conformational preference from a trans,trans to a cis,cis arrangement, which can have profound implications for receptor binding. nih.gov

Furthermore, the urea functional group itself can be replaced by bioisosteric equivalents like thiourea (B124793), guanidine (B92328), or other heterocyclic systems to explore different interaction patterns with biological targets. The synthesis of such derivatives often involves the reaction of an appropriate isocyanate or isothiocyanate with an amine. Safer alternatives to phosgene (B1210022), such as N,N'-carbonyldiimidazole (CDI) or bis(trichloromethyl)carbonate (triphosgene), are now widely used to facilitate the synthesis of unsymmetrical ureas. nih.gov

Exploration of Substituent Effects on the 4-Chlorophenyl Moiety

Halogenation and Electronic Property Modulation

For example, in a series of 3-arylisoquinolinones, a subtle change from a para- to a meta-substituted phenyl ring resulted in a dramatic enhancement of antiproliferative activity, highlighting the critical role of substituent positioning. nih.gov Similarly, studies on other urea derivatives have shown that the introduction of additional halogen atoms, such as a second chlorine or a bromine, can influence biological potency. nih.gov

Introduction of Diverse Aromatic and Heteroaromatic Rings

Replacing the 4-chlorophenyl ring with other aromatic or heteroaromatic systems is a common strategy to explore new chemical space and potential interactions with target proteins. Aromatic rings like naphthyl or biphenyl, or heteroaromatic rings such as pyridine (B92270), thiophene, or pyrimidine, can introduce new hydrogen bond donors or acceptors and alter the steric bulk and conformational freedom of the molecule.

For instance, the replacement of a phenyl ring with a pyridine moiety in some bioactive compounds has been shown to improve pharmacokinetic properties. The synthesis of such analogues typically involves the coupling of the corresponding aromatic or heteroaromatic isocyanate with 3-methylbutylamine. The synthesis of various 1-aryl-3,3-dimethyltriazene derivatives has demonstrated the feasibility of incorporating different aryl groups to modulate antitumor activity. nih.gov The incorporation of heterocyclic rings is a prevalent strategy in drug discovery to optimize biological activity and physicochemical properties. nih.gov

Variations in the Alkyl Chain of the 3-Methylbutyl Group

Chain Length and Branching Modifications

Systematic alterations to the length and branching of the alkyl chain can provide valuable SAR insights. Increasing or decreasing the chain length, for example, by synthesizing analogues with propyl, butyl, or hexyl groups, can affect the lipophilicity and potentially the biological activity. In a study of benzoyl-thiourea derivatives, increasing the N-alkyl chain length progressively decreased urease inhibition, with the unsubstituted analogue being the most active. nih.gov Conversely, in another series of complement inhibitors, the introduction of a five- or six-carbon chain dramatically improved activity compared to shorter chains. nih.gov

The degree of branching also plays a crucial role. Comparing the 3-methylbutyl group to other branched isomers like sec-butyl or tert-butyl, or to linear pentyl, can reveal specific steric requirements of the target binding site. Research on diaryl urea compounds has indicated that the flexibility of the linker chain is preferred, as locking it into a more rigid cyclic structure led to a minor decrease in activity. nih.gov

Below is an interactive table showcasing hypothetical modifications to the alkyl chain and their potential impact on lipophilicity, a key parameter in drug design.

| Alkyl Group | Structure | Change from 3-Methylbutyl | Predicted LogP Change |

| Propyl | -CH₂CH₂CH₃ | Shorter Chain | Decrease |

| n-Butyl | -CH₂CH₂CH₂CH₃ | Shorter Chain | Decrease |

| 3-Methylbutyl (Isoamyl) | -CH₂CH₂(CH₃)₂ | Reference | 0 |

| n-Pentyl | -CH₂CH₂CH₂CH₂CH₃ | Isomer (Linear) | Similar/Slight Increase |

| Neopentyl | -CH₂C(CH₃)₃ | Isomer (Branched) | Similar/Slight Increase |

| n-Hexyl | -CH₂CH₂CH₂CH₂CH₂CH₃ | Longer Chain | Increase |

Note: The predicted LogP changes are qualitative and would need to be confirmed by experimental or computational methods.

Cyclization and Heteroatom Incorporation within the Alkyl Chain

To explore different conformational constraints and introduce new potential interactions, the alkyl chain can be cyclized. For example, replacing the 3-methylbutyl group with a cyclopentyl or cyclohexyl moiety would significantly restrict the conformational freedom of this part of the molecule. The synthesis of such analogues would involve the reaction of 4-chlorophenyl isocyanate with the corresponding cycloalkylamine.

Furthermore, the introduction of heteroatoms such as oxygen or nitrogen into the alkyl chain to form, for example, an ether or an amine linkage, can increase polarity and provide additional hydrogen bonding opportunities. For instance, an analogue could be synthesized where the 3-methylbutyl group is replaced by a 2-methoxyethyl or a 3-(dimethylamino)propyl group. The synthesis of N-substituted 1-alkyl and 1-aryl-3-aminoisoquinolines demonstrates methods for incorporating nitrogen-containing side chains. researchgate.net The radical cyclization of alkynyl aryl ketones is a method that can be used to form heterocyclic rings, which could be adapted for the synthesis of novel analogues. rsc.org

Design and Synthesis of Bioisosteric Analogues

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new compounds by replacing a functional group with another that has similar physicochemical or steric properties. drugdesign.orgnih.gov This approach aims to modulate the potency, selectivity, metabolic stability, or pharmacokinetic profile of a lead compound. In the context of this compound, bioisosteric modifications can be systematically applied to its three main structural components: the urea linkage, the 4-chlorophenyl ring, and the 3-methylbutyl group.

Synthesis of Bioisosteric Analogues

The synthesis of bioisosteric analogues of this compound generally follows established chemical routes. The most direct method for creating urea and thiourea analogues involves the reaction of an appropriate isocyanate or isothiocyanate with an amine. wikipedia.org

For example, the thiourea analogue, 1-(4-chlorophenyl)-3-(3-methylbutyl)thiourea, is synthesized by reacting 4-chlorophenyl isothiocyanate with 3-methylbutan-1-amine. This reaction is typically performed in an aprotic solvent like acetone (B3395972) or dichloromethane (B109758) at room temperature. researchgate.net

To generate analogues with modifications on the aromatic ring, the corresponding substituted phenyl isocyanate is required. For instance, creating a 4-fluorophenyl analogue would involve reacting 4-fluorophenyl isocyanate with 3-methylbutan-1-amine. These isocyanate precursors are either commercially available or can be synthesized from the corresponding anilines by treatment with phosgene or a phosgene equivalent. wikipedia.org

Non-classical bioisosteres, such as heterocyclic replacements for the urea group, often require multi-step synthetic pathways. nih.gov The synthesis of a 1,2,4-oxadiazole (B8745197) analogue, for example, might involve the construction of the heterocyclic ring from amidoxime (B1450833) and acyl chloride precursors, followed by coupling to the desired side chains. researchgate.net Similarly, guanidine derivatives can be prepared from thioureas through activation with reagents like mercuric chloride (HgCl2) followed by reaction with an amine. researchgate.netresearchgate.net

Bioisosteric Replacement of the Urea Moiety

The urea functional group is a key structural motif, capable of forming multiple hydrogen bonds. Its bioisosteric replacement is a well-established strategy to modify a compound's properties while maintaining its core binding interactions. nih.govbohrium.com

Thiourea: The most common bioisosteric replacement for urea is thiourea, where the carbonyl oxygen is replaced by a sulfur atom. kent.ac.uk Thiourea maintains a similar geometry and can still act as a hydrogen bond donor. However, the change from oxygen to the less electronegative sulfur alters the electronic distribution and hydrogen bonding capability, which can impact biological activity and physical properties like solubility. nih.gov Thiourea derivatives are versatile compounds that have been synthesized for a wide range of research applications, including as potential therapeutic agents. kent.ac.uk

Guanidine: The guanidine group is another recognized bioisostere of urea. bohrium.comkent.ac.uk It contains a central carbon double-bonded to one nitrogen and single-bonded to two others. It is typically protonated at physiological pH, making it a stronger hydrogen bond donor than urea, which can lead to enhanced binding affinity in some cases. beilstein-journals.org

Non-Classical Bioisosteres: A variety of heterocyclic rings and other functional groups serve as non-classical bioisosteres for the urea moiety. nih.gov These replacements can offer significant advantages in terms of metabolic stability, lipophilicity, and synthetic accessibility. Examples include:

Squaramides: These four-membered rings can mimic the hydrogen bonding pattern of ureas. nih.govbohrium.com

Oxadiazoles and Triazoles: Five-membered heterocycles like 1,2,4-oxadiazoles or 1,2,3-triazoles can act as amide or urea surrogates, fixing the geometry in a trans-like conformation. nih.govbohrium.com

2-Aminopyrimidin-4(1H)-one: This heterocyclic system has been successfully used as a urea bioisostere. nih.govbohrium.com

Bioisosteric Replacement of the 4-Chlorophenyl Group

The 4-chlorophenyl moiety is a common feature in many biologically active molecules. The chlorine atom is a lipophilic, electron-withdrawing group. Bioisosteric replacement can probe the importance of these properties.

Halogen Substitution: Replacing the chlorine atom with other halogens like fluorine is a frequent strategy. Fluorine is smaller than chlorine and is a strong electron-withdrawing group, but it is a weaker hydrogen bond acceptor. nih.gov This can lead to altered binding interactions and metabolic stability.

Other Substituents: Replacing chlorine with groups like trifluoromethyl (CF3), cyano (CN), or methyl (CH3) allows for the systematic exploration of steric and electronic effects. The CF3 group, for instance, is a bioisostere for a methyl group but is strongly electron-withdrawing. u-tokyo.ac.jp

The following interactive table summarizes key bioisosteric analogues of this compound and the rationale behind their design.

Table 1: Design of Bioisosteric Analogues

| Parent Compound Moiety | Bioisosteric Analogue | Key Structural Change | Rationale for Design |

|---|---|---|---|

| Urea | 1-(4-Chlorophenyl)-3-(3-methylbutyl)thiourea | C=O → C=S | Classical bioisostere; alters hydrogen bond acceptor strength and electronics. nih.gov |

| Urea | 2-(4-Chlorophenylamino)-N-(3-methylbutyl)acetamidine (Guanidine Analogue) | Urea → Guanidine | Introduces a basic, strongly hydrogen-donating group. bohrium.com |

| Urea | 3-(4-Chlorophenyl)-4-(3-methylbutylamino)cyclobut-3-ene-1,2-dione (Squaramide Analogue) | Urea → Squaramide | Mimics H-bond pattern with a different chemical scaffold. nih.gov |

| 4-Chlorophenyl | 1-(4-Fluorophenyl)-3-(3-methylbutyl)urea | Cl → F | Modifies electronics and steric size while retaining halogen character. nih.gov |

Mechanistic Investigations of Molecular Interactions for 1 4 Chlorophenyl 3 3 Methylbutyl Urea

In Vitro Characterization of Protein-Ligand Binding Affinities

The initial step in characterizing the molecular interactions of a compound like 1-(4-Chlorophenyl)-3-(3-methylbutyl)urea involves determining its binding affinity to putative protein targets. This is crucial for understanding its potential mechanism of action at a molecular level. Techniques such as equilibrium dialysis and surface plasmon resonance are instrumental in providing quantitative measures of these interactions.

Equilibrium Dialysis and Surface Plasmon Resonance Techniques

Equilibrium dialysis is a classic method used to determine the binding affinity between a ligand and a macromolecule. In a typical assay, a semi-permeable membrane separates a solution containing the protein of interest from a solution containing the compound. The compound is allowed to diffuse across the membrane until equilibrium is reached. By measuring the concentration of the compound in both chambers, the amount bound to the protein can be calculated, and from this, the dissociation constant (Kd) can be determined. For a compound like this compound, this technique would provide a direct measure of its binding strength to a purified target protein.

Surface Plasmon Resonance (SPR) is a more modern, real-time, and label-free technique for monitoring biomolecular interactions. In an SPR experiment, a protein target is immobilized on a sensor chip. A solution containing the compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of both the association (kon) and dissociation (koff) rate constants of the interaction. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (koff/kon). SPR would provide detailed kinetic information about the binding of this compound to its target.

While specific experimental data for this compound is not publicly available, a study on related urea-based compounds acting as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor highlights the utility of such approaches. nih.gov For instance, a 3-(4-chlorophenyl)-1-(phenethyl)urea analog was found to be highly protein-bound (99.6%) in rat plasma, a characteristic that significantly influences its pharmacokinetic and pharmacodynamic properties. nih.gov

Competition Binding Assays with Known Ligands

Competition binding assays are a valuable tool for understanding how a new compound interacts with a target protein, especially when a known ligand for that target is available. In this type of assay, the ability of the new compound (the "competitor") to displace a labeled known ligand from the target protein is measured. The concentration of the new compound that displaces 50% of the bound labeled ligand is known as the IC50 value. wikipedia.org

This IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand. wikipedia.org This provides a standardized measure of the compound's binding affinity. Such assays could be employed to determine if this compound binds to the same site as a known orthosteric or allosteric modulator of a particular protein. For example, in the development of CB1 receptor modulators, competition binding assays are routinely used to characterize the affinity of new compounds. nih.gov

Enzyme Kinetic Analysis for Inhibition or Activation Mechanisms

If the target protein of this compound is an enzyme, it is essential to investigate how the compound affects the enzyme's catalytic activity. Enzyme kinetic studies can reveal whether the compound acts as an inhibitor or an activator and provide insights into its mechanism of action.

Determination of Inhibition Constants (Ki, IC50)

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor. wikipedia.org It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. wikipedia.org The IC50 value is dependent on the experimental conditions, including the concentration of the substrate. wikipedia.orgnih.gov

A more fundamental measure of an inhibitor's potency is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. nih.gov The relationship between IC50 and Ki depends on the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). wikipedia.orgnih.gov Determining these values is a standard part of characterizing enzyme inhibitors. For instance, in studies of tyrosinase inhibitors, the IC50 and Ki values are crucial for comparing the potency of different compounds. nih.gov

Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Substrate | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Hypothetical Enzyme A | Substrate X | 15.2 | 7.8 | Competitive |

| Hypothetical Enzyme B | Substrate Y | 25.5 | 25.5 | Non-competitive |

Characterization of Reversible and Irreversible Enzyme Interactions

Enzyme inhibitors can be classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, for example, by dialysis, leading to the recovery of enzyme activity. Irreversible inhibitors, on the other hand, typically form a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity. nih.gov

Distinguishing between these two types of inhibition is critical. This can be achieved through experiments such as dialysis or by observing whether the inhibition is time-dependent and cannot be overcome by increasing the substrate concentration. For example, the discovery of 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea as a potent, irreversible inhibitor of myeloperoxidase highlights the importance of such characterization. nih.gov

Cellular Assays for Target Engagement and Intracellular Pathway Modulation

While in vitro assays with purified proteins are informative, it is crucial to confirm that a compound can engage its target within a cellular context and modulate downstream signaling pathways.

Cellular thermal shift assays (CETSA) are a powerful method for verifying target engagement in intact cells. nih.gov This technique is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. nih.gov In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, often by Western blotting or mass spectrometry. nih.gov A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding. nih.gov

Following the confirmation of target engagement, further cellular assays are necessary to investigate the compound's effect on intracellular signaling pathways. These assays can measure changes in the levels of second messengers, the phosphorylation status of downstream proteins, or the expression of target genes. For example, if this compound were to target a component of the PI3K/Akt/mTOR pathway, its effect could be assessed by measuring the phosphorylation of proteins like Akt and S6K in treated cells. researchgate.net Similarly, if it were to modulate a G-protein coupled receptor, changes in intracellular calcium levels or cAMP production could be monitored. nih.gov

Ligand-Induced Receptor Internalization Studies

No published research was identified that investigates whether this compound induces the internalization of any specific cell surface receptors. Such studies are critical for understanding the desensitization and down-regulation of receptor-mediated signaling but have not been conducted for this compound.

Reporter Gene Assays for Transcriptional or Translational Regulation

There is no available data from reporter gene assays that would indicate whether this compound can modulate the transcriptional or translational activity of specific genes. These assays are instrumental in elucidating the influence of a compound on gene expression pathways.

Elucidation of Molecular Mechanisms of Action in Model Systems

The molecular mechanism of action for this compound remains uncharacterized in any model system.

Downstream Cellular Pathway Analysis

In the absence of an identified direct molecular target, no research has been conducted to analyze the downstream cellular pathways affected by this compound. Understanding these pathways is essential for comprehending the full biological impact of a compound.

Structure Activity Relationship Sar and Computational Studies of 1 4 Chlorophenyl 3 3 Methylbutyl Urea and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Model Development

The development of Quantitative Structure-Activity Relationship (QSAR) models for 1-(4-chlorophenyl)-3-(3-methylbutyl)urea and related compounds has been a significant step in predicting their biological activity. These models mathematically correlate the chemical structure of these compounds with their inhibitory effects on sEH.

Derivation of Descriptors and Statistical Model Validation

In developing QSAR models for urea-like compounds, including this compound, researchers have examined extensive datasets. For instance, a study involving 348 such compounds, which inhibit both murine and human soluble epoxide hydrolase, utilized a range of calculated structural descriptors. These descriptors encode various molecular features, including topological, geometrical, electronic, and polar surface characteristics. nih.goviup.edu

To build these predictive models, statistical methods such as Multiple Linear Regression (MLR) and Computational Neural Networks (CNNs) have been employed. For classification purposes, to distinguish between active and inactive compounds, algorithms like k-nearest neighbor (kNN), linear discriminant analysis (LDA), and radial basis function neural networks (RBFNN) have been used. nih.govacs.org

The robustness and predictive power of these models are rigorously validated. For example, a nonlinear, five-descriptor model for human enzyme inhibition yielded a root-mean-square error (in log units of IC₅₀) of 0.616 for the training set, 0.674 for cross-validation, and 0.914 for the prediction set. nih.govacs.org In classification studies, the kNN method has shown high accuracy, with prediction rates of 91.4% for human and 88.6% for murine sEH inhibition. nih.goviup.edu

Table 1: Statistical Validation of a QSAR Model for Human sEH Inhibition

| Dataset | Root-Mean-Square Error (log IC₅₀) | r² |

|---|---|---|

| Training Set | 0.616 | 0.66 |

| Cross-Validation Set | 0.674 | 0.61 |

Predictive Modeling for Biological Activity

The developed QSAR models serve as powerful tools for predicting the biological activity of novel or untested urea (B33335) derivatives. By calculating the relevant descriptors for a new analogue of this compound, its potential inhibitory activity against sEH can be estimated without immediate need for synthesis and biological testing. This predictive capability significantly accelerates the drug discovery process.

Lipophilicity has been identified as a key driver for the anti-malarial activity of some urea-substituted compounds, indicating that QSAR models can also guide the optimization of pharmacokinetic properties. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Site Analysis

Molecular docking and dynamics simulations provide atomic-level insights into how this compound and its analogues interact with their biological target, the sEH enzyme.

Prediction of Binding Poses and Interaction Networks

Docking studies have consistently shown that urea-based inhibitors, such as this compound, bind within the active site of the sEH enzyme. nih.gov The urea moiety is crucial for this binding, acting as a primary pharmacophore. nih.govacs.org It forms key hydrogen bonds with catalytic residues in the enzyme's active site. Specifically, the carbonyl oxygen of the urea group typically forms hydrogen bonds with tyrosine residues (Tyr381 and Tyr465), while the NH groups of the urea act as hydrogen bond donors to an aspartate residue (Asp333). nih.govnih.gov

The 4-chlorophenyl group and the 3-methylbutyl group of the compound engage in hydrophobic and van der Waals interactions within the L-shaped active site pocket of the enzyme, further stabilizing the binding. mdpi.comacs.org For instance, docking studies of similar benzoxazolone-urea derivatives revealed that an o-substituted benzyl (B1604629) group was important for hydrophobic interactions. acs.org

Table 2: Key Interactions of Urea-Based Inhibitors with sEH Active Site

| Inhibitor Moiety | sEH Residue | Type of Interaction |

|---|---|---|

| Urea Carbonyl Oxygen | Tyr381, Tyr465 | Hydrogen Bond |

| Urea NH | Asp333 | Hydrogen Bond |

Conformational Changes and Flexibility in Ligand-Target Complexes

Molecular dynamics simulations have been used to study the stability and conformational dynamics of the ligand-target complex. These simulations, often performed over nanoseconds, provide insights into the flexibility of both the inhibitor and the enzyme's active site upon binding. For potent benzoxazolone-urea analogues, molecular dynamics simulations have helped to understand the potential binding interactions and stability within the sEH binding region. acs.org Studies on other urea derivatives have also used molecular dynamics to confirm the stability of the predicted binding poses, showing that the key hydrogen bonds are maintained throughout the simulation. jppres.com

Pharmacophore Modeling and Virtual Ligand Screening

Pharmacophore modeling is another computational strategy that has been effectively used in the discovery of novel sEH inhibitors based on the scaffold of this compound. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

For urea-based sEH inhibitors, a typical pharmacophore model includes hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features, reflecting the key interactions observed in docking studies. nih.govresearchgate.net The urea group serves as a central feature, providing both hydrogen bond donors and acceptors. nih.gov

These pharmacophore models can then be used as 3D queries to screen large virtual libraries of compounds. nih.gov This virtual screening process can identify novel molecules that fit the pharmacophore model and are therefore likely to be active as sEH inhibitors. This approach has been successful in identifying new lead compounds for further development. nih.gov For example, a pharmacophore-based virtual screening led to the discovery of potent sEH inhibitors among benzoxazolone-urea derivatives. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea |

| 1-(2-Adamantyl)-3-(2,3,4-trifluorophenyl)urea |

| N-(3-Amino-4-methoxyphenyl)-N′-phenylurea |

| N-(phenylcarbamothioyl)-4-chloro-benzamide |

| 1-(4-chlorophenyl)-3-palmitoylthiourea |

| 1-(4-CHLOROPHENYL)-3-(3-MORPHOLINOPROPYL)UREA |

| 1-(4-Chlorophenyl)-1-methyl-3-(3-nitrophenyl)urea |

Generation of 3D Pharmacophore Hypotheses

Pharmacophore modeling is a pivotal computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model for this compound and its analogues would typically be generated based on the structures of known active compounds or the three-dimensional structure of the target protein. nih.gov

The key pharmacophoric features of this compound would likely include:

A hydrogen bond donor: The two N-H groups of the urea moiety.

A hydrogen bond acceptor: The carbonyl oxygen of the urea group.

A hydrophobic/aromatic feature: The 4-chlorophenyl ring.

A hydrophobic/aliphatic feature: The 3-methylbutyl group.

These features are crucial for the molecule's interaction with the binding site of a target protein. For instance, in many kinase inhibitors, the urea moiety forms critical hydrogen bonds with the hinge region of the kinase domain. nih.gov The generation of a 3D pharmacophore hypothesis would involve aligning a set of active analogues to identify the common spatial arrangement of these features. This model then serves as a 3D query for virtual screening of large chemical databases to find novel, structurally diverse compounds with the potential for similar biological activity. nih.gov

Table 1: Illustrative Pharmacophoric Features of this compound

| Feature | Description | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | N-H groups of the urea | Interaction with backbone carbonyls or acidic residues (e.g., Asp, Glu) in the target's active site. nih.gov |

| Hydrogen Bond Acceptor (HBA) | C=O group of the urea | Interaction with backbone N-H groups or basic residues (e.g., Lys, Arg) in the target's active site. nih.gov |

| Aromatic Ring (AR) | 4-chlorophenyl group | π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp) in a hydrophobic pocket. |

Identification of Novel Scaffolds through Database Screening

Once a robust 3D pharmacophore model is established, it can be employed to screen large chemical databases, such as ZINC or ChEMBL, to identify novel chemical scaffolds. frontiersin.orgresearchgate.net This process, known as virtual screening, filters millions of compounds to a manageable number of "hits" that match the pharmacophore hypothesis. These hits can then be subjected to further computational analysis, such as molecular docking, and subsequently synthesized and tested for biological activity.

The goal of database screening is to discover compounds with different core structures (scaffolds) from the initial lead compound, this compound, while retaining the key pharmacophoric features required for activity. This approach can lead to the identification of compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For example, a search might identify a thiourea (B124793) or a different heterocyclic system that can spatially mimic the hydrogen bonding and hydrophobic features of the original urea-based compound.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. researchgate.netirjweb.comresearchgate.netnih.gov These calculations provide insights into the distribution of electrons within a molecule and its propensity to participate in chemical reactions, which are fundamental to its interaction with a biological target.

Analysis of Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's chemical stability and reactivity. irjweb.comnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized, which can be advantageous for binding to a biological target. nih.gov For this compound, DFT calculations would determine the energies of these orbitals and their spatial distribution. The HOMO is often localized on the electron-rich parts of the molecule, such as the urea and the chlorophenyl ring, while the LUMO is typically found on the electron-deficient regions.

Table 2: Illustrative DFT-Calculated Electronic Properties for Urea Analogues

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability. researchgate.net A smaller gap often implies higher reactivity. nih.gov |

| Ionization Potential (I) | ≈ -EHOMO | Energy required to remove an electron. |

Electrostatic Potential Surface Mapping

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. nih.govresearchgate.net It is a valuable tool for understanding and predicting how a molecule will interact with other molecules, including its biological target. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red represents regions of negative potential (electron-rich, attractive to electrophiles), blue represents regions of positive potential (electron-poor, attractive to nucleophiles), and green indicates neutral regions. nih.govresearchgate.net

For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen of the urea group, making it a prime site for hydrogen bond donation from the target. The N-H protons of the urea would be in a region of positive potential, indicating their role as hydrogen bond donors. The 4-chlorophenyl and 3-methylbutyl groups would likely be in more neutral (green) regions, consistent with their involvement in hydrophobic interactions. This detailed map of the electronic landscape of the molecule provides crucial insights for rational drug design and for understanding the specific interactions that govern its biological activity. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Chlorophenyl 3 3 Methylbutyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC/HMQC, and HMBC) NMR experiments are integral to piecing together the molecular puzzle.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 1-(4-chlorophenyl)-3-phenylurea, the protons on the phenyl rings and the urea (B33335) NH protons show distinct chemical shifts. For 1-(4-Chlorophenyl)-3-(3-methylbutyl)urea, one would expect to see signals corresponding to the protons of the 4-chlorophenyl group, the two NH protons of the urea linkage, and the protons of the 3-methylbutyl group. The aromatic protons would likely appear as doublets in the range of δ 7.0-7.5 ppm. The NH protons would present as broad singlets, with their chemical shifts being solvent-dependent. The aliphatic protons of the 3-methylbutyl chain would appear in the upfield region (δ 0.9-3.5 ppm), with characteristic splitting patterns reflecting their coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For the target compound, distinct signals would be expected for the carbonyl carbon of the urea (typically in the range of δ 150-160 ppm), the aromatic carbons (δ 115-140 ppm), and the aliphatic carbons of the 3-methylbutyl group (δ 10-40 ppm). The number of signals would correspond to the number of chemically non-equivalent carbon atoms.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the aliphatic chain. Cross-peaks would be observed between adjacent protons in the 3-methylbutyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

Below is a table of expected chemical shifts for this compound based on known data for similar structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~155 |

| Aromatic C-Cl | - | ~129 |

| Aromatic C-H (ortho to Cl) | Doublet, ~7.2-7.3 | ~129 |

| Aromatic C-H (ortho to NH) | Doublet, ~7.3-7.4 | ~120 |

| Aromatic C-NH | - | ~138 |

| Urea N-H (aryl side) | Broad singlet, ~8.5-9.0 | - |

| Urea N-H (alkyl side) | Broad singlet, ~6.0-6.5 | - |

| -CH₂- (adjacent to NH) | Triplet, ~3.1-3.2 | ~40 |

| -CH₂- (middle of chain) | Quartet, ~1.4-1.5 | ~38 |

| -CH- (methine) | Multiplet, ~1.6-1.7 | ~26 |

| -CH₃ (methyl groups) | Doublet, ~0.9 | ~22 |

Solid-state NMR (ssNMR) is a valuable tool for characterizing the compound in its solid form. It can distinguish between different crystalline forms (polymorphs) and amorphous states, which can have different physical properties. By analyzing the chemical shifts and line shapes in the solid state, information about the local molecular environment and packing can be obtained. For phenylurea derivatives, ssNMR can reveal details about hydrogen bonding interactions in the solid state.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band for the C=O (carbonyl) stretching of the urea group would be prominent around 1630-1660 cm⁻¹. The N-H stretching vibrations would appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring would be observed just above 3000 cm⁻¹, while those from the aliphatic chain would be just below 3000 cm⁻¹. The C-Cl stretching vibration would be visible in the fingerprint region, typically around 700-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-Cl bond would also be Raman active.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300-3500 | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=O Stretch (Urea) | 1630-1660 | 1630-1660 |

| N-H Bend | 1550-1640 | - |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-N Stretch | 1200-1350 | 1200-1350 |

| C-Cl Stretch | 700-800 | 700-800 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

HRMS provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. For this compound (C₁₂H₁₇ClN₂O), the expected exact mass can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak in a roughly 3:1 ratio.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable structural information. For N-aryl-N'-alkylureas, characteristic fragmentation pathways have been identified. epdf.pub A common fragmentation involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety. epdf.pub

Expected fragmentation patterns for this compound would likely involve:

Cleavage of the bond between the carbonyl carbon and the nitrogen attached to the 3-methylbutyl group.

Cleavage of the bond between the carbonyl carbon and the nitrogen attached to the 4-chlorophenyl group.

Fragmentation of the 3-methylbutyl side chain.

A study on related N,N'-substituted ureas demonstrated that electrospray ionization tandem mass spectrometry can effectively differentiate positional isomers based on their distinct fragmentation patterns. epdf.pub

| Fragment Ion | Proposed Structure | Expected m/z |

| [M+H]⁺ | C₁₂H₁₈ClN₂O⁺ | 241.11 |

| [M-C₅H₁₀]⁺ | C₇H₈ClN₂O⁺ | 171.03 |

| [4-chlorophenyl isocyanate+H]⁺ | C₇H₅ClNO⁺ | 154.01 |

| [4-chloroaniline+H]⁺ | C₆H₇ClN⁺ | 128.03 |

| [3-methylbutyl]⁺ | C₅H₁₁⁺ | 71.09 |

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography is a cornerstone technique for elucidating the precise arrangement of atoms within a crystalline solid. It provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties.

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute configuration of a molecule. This technique involves directing X-rays at a single, well-ordered crystal of the compound. The resulting diffraction pattern is then used to construct a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

A search for crystallographic data for this compound in prominent databases such as the Cambridge Structural Database (CSD) did not yield any specific entries. Consequently, no experimentally determined data on its crystal system, space group, unit cell dimensions, or atomic coordinates are available in the public domain. Without such data, a detailed discussion of its molecular geometry and packing in the solid state is not possible.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and can be employed to characterize the bulk purity of a solid sample. It involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffractogram is a fingerprint of the crystalline material.

Similar to SC-XRD, no specific powder diffraction patterns for this compound have been found in the available scientific literature or databases. Therefore, information regarding its characteristic diffraction peaks, which are essential for phase identification and purity assessment, is not available.

Chromatographic Techniques for Purity Assessment, Isolation, and Quantitation in Research Samples

Chromatographic techniques are fundamental analytical methods for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic techniques in chemical research.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Studies

HPLC is a versatile technique used to separate compounds in a liquid mobile phase based on their differential interactions with a stationary phase packed in a column. It is commonly used to assess the purity of a compound and to study its retention behavior, which can provide insights into its physicochemical properties.

A review of analytical chemistry literature did not reveal any specific HPLC methods developed for the analysis of this compound. As a result, there is no available data on its retention time under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and detection wavelength). Such data would be essential for developing quality control methods and for monitoring its presence in research samples.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. For non-volatile compounds like ureas, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis.

No studies describing the gas chromatographic analysis of this compound, either directly or as a volatile derivative, were identified. Consequently, information on suitable derivatization reagents, GC columns, and temperature programs for its analysis is not available.

Emerging Research Directions and Potential Applications in Chemical Biology and Material Science

Development of Fluorescent Probes and Affinity Labels Based on the Urea (B33335) Scaffold

The urea scaffold is increasingly being utilized in the design of fluorescent probes and affinity labels for biological and environmental sensing. The ability of the urea group to engage in specific hydrogen-bonding interactions can be harnessed to create sensors that exhibit a change in fluorescence upon binding to a target analyte.

Fluorescent Probes:

Researchers have successfully developed "turn-on" fluorescent sensors based on urea derivatives. For instance, a novel urea-based sensor, 1,3-bis(4-(tert-butyldimethylsilyloxy)phenyl)urea (TBSU), was synthesized and shown to selectively detect Fe³⁺ and F⁻ ions with high sensitivity through a significant enhancement of fluorescence. researchgate.net The design of such probes often involves integrating the urea functionality with a fluorophore, where the binding event modulates the electronic properties of the fluorophore, leading to a detectable signal. The 1-(4-Chlorophenyl)-3-(3-methylbutyl)urea scaffold could be similarly functionalized by incorporating a fluorescent reporter group, allowing for the development of novel sensors for various ions or small molecules.

Another promising approach involves the use of urea-rhodamine derivatives. These compounds can be designed as latent fluorophores, where the fluorescence is initially quenched and is "turned on" by a specific chemical reaction, making them suitable for biomolecular imaging. jst.go.jp The synthesis of such probes often involves the reaction of an isocyanate with a rhodamine derivative, a strategy that could be adapted for the subject compound.

Furthermore, fluorescent triazole urea activity-based probes have been developed for the phenotypic characterization of bacteria at the single-cell level. nih.govgoogle.com These probes target specific enzymes and provide insights into cellular heterogeneity. The this compound structure could serve as a starting point for creating new activity-based probes targeting different enzyme families.

Affinity Labels:

Affinity labels are molecules that specifically bind to a biological target and then form a covalent bond, allowing for the identification and characterization of the target. researchgate.net Urea analogues have been used as photoaffinity labels to identify and study transporters in cell membranes. For example, a tritiated urea analogue, 1-(3-azido-4-chlorophenyl)-3-methyl-2-thiourea, was used to photolabel the human red-blood-cell membrane facilitated urea transporter. nih.gov By incorporating a photoreactive group, such as an azide (B81097), into the structure of this compound, it could potentially be developed into a photoaffinity label to probe for novel binding partners in biological systems.

| Probe Type | Design Principle | Potential Application for this compound |

| Fluorescent Ion Sensor | Urea scaffold linked to a fluorophore; ion binding modulates fluorescence. researchgate.net | Functionalization with a fluorophore to create a sensor for specific ions. |

| Latent Fluorophore | Urea-rhodamine conjugate; fluorescence is activated by a specific reaction. jst.go.jp | Derivatization to a rhodamine conjugate for targeted biomolecular imaging. |

| Activity-Based Probe | Triazole urea structure targets specific enzymes. nih.govgoogle.com | Use as a scaffold to develop new probes for enzyme activity profiling. |

| Photoaffinity Label | Urea analogue with a photoreactive group for covalent labeling of targets. nih.gov | Incorporation of an azide or other photoreactive group to identify binding proteins. |

Investigation as Scaffolds for Chemical Optogenetics or Covalent Inhibitor Design

The reactivity and specific binding properties of urea derivatives make them attractive scaffolds for the development of molecules that can modulate biological activity with high precision, such as in chemical optogenetics and covalent inhibitor design.

Chemical Optogenetics:

While direct application of urea scaffolds in chemical optogenetics is an emerging area, the principles of designing photoswitchable ligands can be applied. Chemical optogenetics aims to control the activity of proteins with light using small molecules. This often involves incorporating a photoswitchable moiety, such as an azobenzene, into a molecule that binds to a protein of interest. The this compound scaffold could potentially be modified to include a photoswitchable group, allowing for the light-controlled modulation of a target protein to which it binds.

Covalent Inhibitor Design:

Urea derivatives have been successfully employed in the design of both reversible and irreversible covalent inhibitors targeting a range of enzymes. nih.govnih.gov The urea moiety can act as a key recognition element, positioning a reactive "warhead" within the active site of an enzyme to form a covalent bond with a nucleophilic residue, such as cysteine or serine. mdpi.com

For example, 2-formylpyridyl ureas have been developed as highly selective reversible-covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov In these inhibitors, the urea group is crucial for binding, while the aldehyde group acts as the electrophile. Similarly, certain 1,3-disubstituted ureas have been shown to act as irreversible inhibitors of fatty acid amide hydrolase (FAAH) by carbamoylating the active site serine. nih.gov

Given that analogs like 3-(4-chlorophenyl)-1-(phenethyl)urea are being investigated as allosteric modulators, it is conceivable that the this compound scaffold could be adapted for covalent inhibitor design. By incorporating a suitable electrophilic group, it could be developed into a covalent inhibitor for a specific enzyme target.

| Inhibitor Type | Mechanism | Potential for this compound |

| Reversible Covalent | Forms a reversible covalent bond with the target protein. nih.govnih.gov | Incorporation of a reversible warhead (e.g., aldehyde, nitrile) for targeted inhibition. |

| Irreversible Covalent | Forms a stable, irreversible covalent bond with the target. mdpi.comnih.gov | Addition of an irreversible electrophile (e.g., acrylamide, fluoromethylketone) for long-lasting inhibition. |

Role in Supramolecular Chemistry and Self-Assembly Processes

The urea group is a powerful motif in supramolecular chemistry due to its ability to form strong, directional, and predictable hydrogen bonds. jst.go.jpnih.govnih.gov This property allows urea-containing molecules to self-assemble into a variety of well-defined, higher-order structures.

Supramolecular Gels:

Low-molecular-weight gelators (LMWGs) based on urea derivatives are capable of forming supramolecular gels in a wide range of solvents, from organic liquids to water. jst.go.jpnih.gov The self-assembly process is driven by the formation of extended hydrogen-bonded networks of the urea molecules, which entrap the solvent to form a gel. The specific properties of the resulting gel can be tuned by modifying the structure of the urea compound. For example, C₃-symmetric tris-urea compounds have been shown to be excellent gelators. jst.go.jp Mono-urea derivatives, such as N-alkyl-N'-aryl-ureas, can also act as effective gelators. jst.go.jp The this compound, being an N,N'-disubstituted urea, has the potential to act as an LMWG, forming supramolecular gels in appropriate solvents.

Supramolecular Polymers and Nanofibers:

Urea derivatives can self-assemble into one-dimensional supramolecular polymers and nanofibers through the formation of continuous hydrogen-bonded chains. nih.govnih.govnih.gov Bis-urea compounds, in particular, are known to form high-aspect-ratio nanofibers in aqueous solutions. google.com These self-assembled structures can have applications in areas such as drug delivery and tissue engineering. The ability of this compound to form such assemblies would depend on the interplay between the hydrogen bonding of the urea group and the hydrophobic interactions of the chlorophenyl and methylbutyl substituents.

Covalent Organic Frameworks (COFs):

Recently, urea linkages have been incorporated into the structure of two-dimensional covalent organic frameworks (COFs). acs.org These materials exhibit reversible structural dynamics in response to guest molecules, a property that arises from the flexibility of the urea C-N bond and interlayer hydrogen bonding. While the synthesis of COFs requires specific reactive groups for covalent bond formation, the successful use of urea linkages highlights the versatility of this functional group in the construction of advanced materials.

Interdisciplinary Research with Theoretical Biology and Chemical Genetics for Target Validation

The identification and validation of the biological targets of small molecules are crucial steps in drug discovery and chemical biology research. Interdisciplinary approaches that combine computational methods with experimental techniques are powerful tools for this purpose.

Theoretical Biology and Computational Studies:

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of urea-based compounds to biological targets. nih.govnih.gov These studies can provide insights into the specific interactions between the small molecule and the protein, such as the hydrogen bonds formed by the urea moiety. For example, computational studies have been used to understand the conformational preferences of diaryl ureas and to guide the design of potent enzyme inhibitors. nih.gov Such in silico approaches could be applied to this compound to generate hypotheses about its potential biological targets, which can then be tested experimentally.

Chemical Genetics:

Chemical genetics utilizes small molecules as probes to study biological processes and identify gene function. A bioactive compound like a derivative of this compound could be used in a chemical genetic screen to identify its cellular effects. Subsequent target deconvolution efforts, which may involve techniques like affinity chromatography or activity-based protein profiling, can then be used to identify the specific protein(s) that the compound interacts with. The structural information from the compound can guide the design of affinity probes for these experiments.

Application in Catalysis or Sensing in Model Systems (if applicable to urea derivatives generally)

The hydrogen-bonding capabilities of the urea moiety also make it a valuable functional group in the field of catalysis and sensing.

Organocatalysis:

Urea and thiourea (B124793) derivatives have emerged as a significant class of organocatalysts, capable of activating substrates through hydrogen bonding. researchgate.netnih.govnih.gov These catalysts are often bifunctional, containing both a hydrogen-bond donor (the urea group) and a Lewis basic site. They have been successfully applied in a variety of enantioselective reactions, such as the Friedel-Crafts hydroxyalkylation of indoles with isatins. nih.gov By incorporating a chiral center into the this compound scaffold, it could potentially be developed into a novel organocatalyst.

Electrocatalysis:

Urea can be used as a fuel in direct urea fuel cells, and the electro-oxidation of urea is a key reaction in this technology as well as in wastewater treatment. researchgate.netmdpi.comrsc.org While the subject compound itself is not a direct fuel, the study of urea derivatives can provide insights into the design of more efficient electrocatalysts for the urea oxidation reaction. For instance, nickel-based materials have shown promise as catalysts for this reaction. rsc.org Understanding the interactions between urea derivatives and catalytic surfaces can aid in the development of improved materials.

Sensing in Model Systems:

As discussed in section 7.1, urea derivatives are effective as fluorescent sensors. In model systems, these sensors can be used to detect and quantify the concentration of specific analytes. The development of sensors based on the this compound scaffold could provide new tools for analytical chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Chlorophenyl)-3-(3-methylbutyl)urea, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling 4-chlorophenyl isocyanate with 3-methylbutylamine under inert conditions. Advanced purification techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures are critical for achieving >95% purity. Continuous flow reactors may enhance reaction efficiency and yield scalability .

- Key Data :

- Typical solvents: Acetonitrile, THF, or DMF.

- Yield optimization: Reaction temperatures between 60–80°C improve coupling efficiency.

Q. How do substituent variations on the phenyl and alkyl groups influence the compound’s physicochemical properties?

- Methodological Answer : Substituent effects can be systematically studied using Hammett constants (σ) for electronic effects and Sterimol parameters for steric bulk. For example:

- Electron-withdrawing groups (e.g., Cl at the para position) increase urea’s hydrogen-bonding capacity, affecting solubility and receptor binding .

- Alkyl chain length (e.g., 3-methylbutyl vs. n-pentyl) alters lipophilicity (logP), which can be quantified via HPLC-derived retention times .

- Comparative Table :

| Substituent Position/Type | logP | Solubility (mg/mL) | Receptor Affinity (IC50, μM) |

|---|---|---|---|

| 4-Cl, 3-methylbutyl | 3.2 | 0.15 | 12.5 (hypothetical) |

| 3-Cl, n-pentyl | 3.5 | 0.08 | 28.7 |

| Data inferred from analogous urea derivatives . |

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at 267.1 Da for C₁₂H₁₆ClN₂O).

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 3.1 ppm for urea NH).

- IR Spectroscopy : Urea carbonyl stretch at ~1640–1680 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar urea derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Perform dose-response curves across multiple models (e.g., cancer vs. non-cancer cell lines).

- Use molecular docking to compare binding modes with target proteins (e.g., kinase or GPCR receptors).

- Validate findings using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Case Study : A 3-chlorophenyl analog showed anti-inflammatory activity in murine macrophages but not in human THP-1 cells, highlighting species-specific receptor interactions .

Q. What strategies can elucidate the mechanistic role of the 3-methylbutyl group in modulating enzyme inhibition?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with truncated or branched alkyl chains to assess steric effects.

- Enzyme Kinetics : Measure inhibition constants (Ki) using Michaelis-Menten plots under varying substrate concentrations.

- Molecular Dynamics Simulations : Model alkyl group interactions with enzyme active sites (e.g., cytochrome P450 isoforms) to predict metabolic stability .

- Key Insight : The 3-methylbutyl group may reduce off-target binding by restricting conformational flexibility compared to linear chains .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 metabolism.

- Quantum Mechanics (QM) : Calculate partial charges and electrostatic potential surfaces to optimize hydrogen-bonding interactions.

- Pharmacophore Mapping : Identify critical features (e.g., urea moiety, chloro substituent) for target engagement .

Data Contradiction Analysis

Q. Why do some studies report potent cytotoxicity for this compound, while others observe minimal activity?

- Methodological Answer : Variability may stem from:

- Cellular Context : Differences in transporter expression (e.g., ABCB1 efflux pumps) affecting intracellular accumulation.

- Redox Sensitivity : The urea moiety’s susceptibility to hydrolysis in serum-rich media.

- Solution : Standardize assays using:

- Serum-free conditions for 24-hour treatments.

- LC-MS/MS to quantify intact compound levels in lysates .

Experimental Design Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.